Cas no 1207057-31-5 (N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide)
![N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1207057-31-5x500.png)
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Ethylphenyl)-3-[[4-(3-methylphenyl)-1-piperazinyl]sulfonyl]-2-thiophenecarboxamide
- N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
-
- インチ: 1S/C24H27N3O3S2/c1-3-19-7-9-20(10-8-19)25-24(28)23-22(11-16-31-23)32(29,30)27-14-12-26(13-15-27)21-6-4-5-18(2)17-21/h4-11,16-17H,3,12-15H2,1-2H3,(H,25,28)
- InChIKey: ABZIOQSCTDZNGW-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=C(CC)C=C2)=O)SC=CC=1S(N1CCN(C2=CC=CC(C)=C2)CC1)(=O)=O
じっけんとくせい
- 密度みつど: 1.313±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 11.82±0.70(Predicted)
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-2523-20mg |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
1207057-31-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3398-2523-4mg |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
1207057-31-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3398-2523-1mg |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
1207057-31-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3398-2523-15mg |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
1207057-31-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3398-2523-5μmol |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
1207057-31-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-2523-20μmol |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
1207057-31-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-2523-2μmol |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
1207057-31-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3398-2523-2mg |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
1207057-31-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3398-2523-3mg |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
1207057-31-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-2523-10mg |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
1207057-31-5 | 10mg |
$79.0 | 2023-09-10 |
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide 関連文献
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamideに関する追加情報
Comprehensive Overview of N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS No. 1207057-31-5)
The compound N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS No. 1207057-31-5) is a specialized organic molecule that has garnered significant interest in pharmaceutical and biochemical research. Its complex structure, featuring a thiophene-2-carboxamide core and a piperazine sulfonyl moiety, makes it a valuable candidate for various applications. This article delves into its properties, synthesis, applications, and market relevance, addressing common queries from researchers and industry professionals.
One of the key features of N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is its potential role in drug discovery. The presence of the piperazine ring, a common pharmacophore, suggests its utility in modulating biological targets. Researchers have explored its interactions with G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their involvement in numerous diseases. This aligns with the growing demand for novel small-molecule therapeutics, a frequently searched term in scientific databases.
From a structural perspective, the thiophene ring in this compound enhances its stability and bioavailability, making it suitable for medicinal chemistry applications. The sulfonyl group further contributes to its reactivity, enabling diverse chemical modifications. Such characteristics are often discussed in forums and publications focused on structure-activity relationships (SAR), a trending subject among chemists and pharmacologists.
The synthesis of N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multi-step organic reactions, including amide coupling and sulfonylation. These processes are critical for achieving high purity and yield, which are essential for research and industrial use. Given the rising interest in green chemistry, researchers are also exploring eco-friendly synthesis routes, another highly searched topic in the scientific community.
In terms of applications, this compound has shown promise in central nervous system (CNS) drug development, particularly due to its piperazine component. CNS disorders, such as depression and anxiety, are a major focus in healthcare, driving demand for innovative compounds. Additionally, its potential use in cancer research has been speculated, given the role of similar structures in kinase inhibition, a popular area in oncology studies.
Market trends indicate a growing interest in N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, particularly among pharmaceutical companies and academic institutions. The compound's unique properties align with the increasing demand for targeted therapies and personalized medicine, both of which are highly searched terms in AI-driven literature reviews. Furthermore, its relevance in high-throughput screening (HTS) assays makes it a valuable tool for drug discovery pipelines.
For researchers seeking detailed information on CAS No. 1207057-31-5, it is essential to consult reliable databases such as PubChem and Reaxys. These platforms provide comprehensive data on the compound's physicochemical properties, safety profiles, and literature references. The integration of such data into research workflows is a common challenge, often addressed in scientific forums and AI-powered search tools.
In conclusion, N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide represents a fascinating area of study in modern chemistry and pharmacology. Its structural complexity, combined with its potential applications in drug discovery and biomedical research, makes it a compound of significant interest. As the scientific community continues to explore its capabilities, this molecule is likely to remain a topic of discussion in both academic and industrial settings.
1207057-31-5 (N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide) 関連製品
- 899736-76-6(5-amino-1-(4-bromophenyl)methyl-N-(3,4-dimethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 1562648-49-0(3-methyl-4-phenylbut-3-enal)
- 3002506-67-1(1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol)
- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)
- 1428348-00-8(N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl-2-3-(trifluoromethyl)phenoxyacetamide)
- 37749-76-1(1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one)
- 330804-01-8(Carbamicacid, [(4'-amino[1,1'-biphenyl]-3-yl)methyl]-, 1,1-dimethylethyl ester (9CI))
- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 1361831-60-8(3',5'-Dichloro-4-fluoro-biphenyl-2-carbonyl chloride)
- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)




